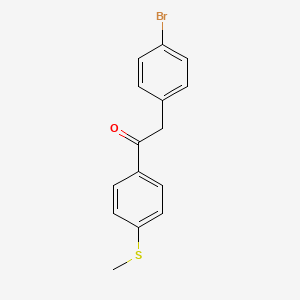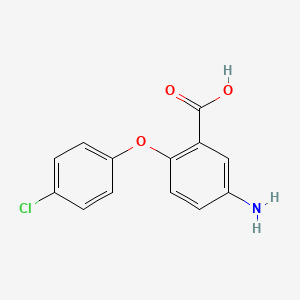
2-Phenylcyclohexane carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylcyclohexane carbonitrile is an organic compound with the molecular formula C13H15N. It is a nitrile derivative of cyclohexane, where a phenyl group is attached to the second carbon of the cyclohexane ring, and a cyano group is attached to the carbon adjacent to the phenyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Phenylcyclohexane carbonitrile can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with cyclohexanone, followed by the addition of cyanide ion to form the nitrile group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylcyclohexane carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Oxidation: 2-Phenylcyclohexanecarboxylic acid.
Reduction: 2-Phenylcyclohexylamine.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Phenylcyclohexane carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Phenylcyclohexane carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylcyclohexanecarbonitrile: Similar structure but with the phenyl group attached to the first carbon of the cyclohexane ring.
Cyclohexanecarbonitrile: Lacks the phenyl group, making it less complex and with different reactivity.
2-Phenylacetonitrile: Similar nitrile group but with a different carbon skeleton.
Uniqueness
2-Phenylcyclohexane carbonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C13H15N |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
2-phenylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H15N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-9H2 |
InChI-Schlüssel |
OANXCEQREFYAIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)C#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{6-Chloro-5-[(methylsulfonyl)amino]-3-pyridinyl}boronic acid](/img/structure/B8368696.png)

![3-[(2-Bromoethoxy)methyl]benzonitrile](/img/structure/B8368706.png)









